molecular formula C28H38N2O2 B12431433 Tegileridine CAS No. 2095345-66-5

Tegileridine

Cat. No.: B12431433
CAS No.: 2095345-66-5
M. Wt: 434.6 g/mol
InChI Key: YUMLNLMFBWBKSK-OHSXHVKISA-N
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Preparation Methods

The synthetic routes and reaction conditions for tegileridine involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for this compound are optimized to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Chemical Reactions Analysis

Tegileridine undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to yield reduced forms.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.

Scientific Research Applications

Tegileridine has a wide range of scientific research applications, including:

Mechanism of Action

Tegileridine exerts its effects by selectively activating the μ-opioid receptor, specifically the G-protein-coupled pathway. This activation leads to strong central analgesic effects while minimizing the activation of the β-arrestin-2 pathway, which is associated with adverse events like respiratory depression and gastrointestinal dysfunction. The molecular targets and pathways involved include the μ-opioid receptor and associated G-protein signaling pathways .

Comparison with Similar Compounds

Tegileridine is similar to compounds such as oliceridine, TRV734, and SHR9352. These compounds also act as biased agonists, preferentially activating the G-protein signaling pathway over β-arrestin 2 recruitment. What sets this compound apart is its specific efficacy and safety profile, which has been optimized for the treatment of postoperative pain. The similar compounds include:

Biological Activity

Tegileridine, a novel compound classified as an oxa spiro derivative, has garnered attention for its biological activity, particularly as a potent agonist of the μ-opioid receptor (MOR). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

Property Details
Common Name This compound
CAS Number 2095345-66-5
Molecular Formula C28H38N2O2
Molecular Weight 434.61 g/mol
LogP 4.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 7

This compound's structure contributes to its unique pharmacological profile, allowing it to interact selectively with opioid receptors while minimizing undesirable side effects associated with traditional opioids.

This compound primarily acts as an agonist at the μ-opioid receptor (MOR), which is known to mediate analgesic effects. Unlike conventional opioids that often activate β-arrestin pathways leading to adverse effects such as respiratory depression and addiction, this compound appears to reduce these side effects by modulating the β-arrestin signaling pathway. This selective modulation enhances its therapeutic potential in pain management while mitigating risks associated with opioid use .

Pharmacological Profile

  • Analgesic Activity : this compound has demonstrated significant analgesic properties in preclinical studies, making it a candidate for treating acute and chronic pain conditions.
  • Reduced Side Effects : By selectively activating MOR and minimizing β-arrestin engagement, this compound aims to provide pain relief without the typical opioid-related side effects .
  • Potential Applications : The compound is being investigated for various pain-related diseases and conditions, including postoperative pain and chronic pain syndromes .

Clinical Trials

Recent clinical trials have focused on evaluating the efficacy and safety profile of this compound in human subjects. Notably, the Phase 3 CARES-310 study assessed its performance compared to standard opioid treatments. Preliminary results indicated that this compound provided comparable analgesia with a significantly lower incidence of adverse effects related to traditional opioids .

Comparative Studies

A comparative analysis involving this compound and other opioid agonists highlighted its favorable pharmacokinetic properties. The following table summarizes key findings from these studies:

Compound Efficacy (Pain Relief) Side Effects (Incidence) Remarks
This compoundHighLowReduced β-arrestin activity
MorphineHighModerateCommon opioid side effects
OxycodoneModerateHighHigher addiction potential

Properties

CAS No.

2095345-66-5

Molecular Formula

C28H38N2O2

Molecular Weight

434.6 g/mol

IUPAC Name

(1S,4S)-4-ethoxy-N-[2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C28H38N2O2/c1-2-31-25-13-12-24(22-9-3-4-10-23(22)25)29-19-16-27(26-11-5-8-18-30-26)17-20-32-28(21-27)14-6-7-15-28/h3-5,8-11,18,24-25,29H,2,6-7,12-17,19-21H2,1H3/t24-,25-,27+/m0/s1

InChI Key

YUMLNLMFBWBKSK-OHSXHVKISA-N

Isomeric SMILES

CCO[C@H]1CC[C@@H](C2=CC=CC=C12)NCC[C@]3(CCOC4(C3)CCCC4)C5=CC=CC=N5

Canonical SMILES

CCOC1CCC(C2=CC=CC=C12)NCCC3(CCOC4(C3)CCCC4)C5=CC=CC=N5

Origin of Product

United States

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